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Compound of Interest

Compound Name: Nevanimibe hydrochloride

Cat. No.: B1684124

The development of nevanimibe hydrochloride (formerly ATR-101), a novel inhibitor of acyl-
CoA:cholesterol acyltransferase 1 (ACAT1/SOAT1), has been discontinued for several
indications, including adrenocortical carcinoma (ACC) and congenital adrenal hyperplasia
(CAH). This guide provides a comparative analysis of nevanimibe's clinical data against
alternative therapies, offering insights into the factors that likely contributed to the cessation of
its development.

For researchers and drug development professionals, understanding the trajectory of
discontinued clinical candidates is as crucial as studying successful ones. This analysis delves
into the available clinical trial data for nevanimibe, juxtaposing it with that of emerging therapies
for CAH, namely the corticotropin-releasing factor type 1 (CRF1) receptor antagonists,
crinecerfont and tildacerfont.

Comparative Clinical Data

The following tables summarize the key efficacy and safety data from clinical trials of
nevanimibe hydrochloride and its comparators.

Table 1: Efficacy of Nevanimibe Hydrochloride in
Adrenocortical Carcinoma (ACC)
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Parameter

Result

Study

Phase 1 (NCT01898715)[1]

Number of Patients

63

Best Overall Response

No complete or partial responses

Stable Disease (SD)

27% (13 of 48 evaluable patients)

Duration of SD

> 4 months in 4 patients

Reason for Discontinuation

Limited efficacy; expected exposure levels for
an apoptotic effect could not be achieved with

the current formulation.[1]

Table 2: Efficacy of Nevanimibe Hydrochloride in

ital Adrenal lasia (CAH)

Parameter

Result

Study

Phase 2 (NCT02804178)[2]

Number of Patients

10

Primary Endpoint

Reduction of 17-hydroxyprogesterone (17-OHP)
to <2x the upper limit of normal (ULN)

Patients Meeting Primary Endpoint

2 of 10

17-OHP Reduction in Other Patients

27% to 72% decrease from baseline

Androstenedione Levels

Not significantly reduced

Reason for Discontinuation

A subsequent Phase 2b study (NCT03669549)
was terminated after an interim data review, and

further investment was discontinued.

Table 3: Comparative Efficacy of Nevanimibe vs. CRF1
Receptor Antagonists in CAH
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Parameter

Nevanimibe
Hydrochloride
(Phase 2)

Crinecerfont
(Phase 3 -
CAHtalyst)

Tildacerfont (Phase
2)

Primary Efficacy
Endpoint

Reduction of 17-OHP
to <2x ULN[2]

Percent reduction in
daily glucocorticoid
(GC) dose from

baseline[3]

Change in
androstenedione (A4)

from baseline[4]

Key Efficacy Results

20% of patients met
the primary endpoint.

[2]

-27.3% mean
reduction in GC dose
(vs. -10.3% for
placebo, P<0.001).[3]
63% of patients
achieved a
physiologic GC dose
(vs. 18% for placebo,
P<0.001).[3]
Significant reduction

in androstenedione.[3]

Reductions from
baseline in ACTH
(-59.4% to -28.4%),
17-OHP (-38.3% to
0.3%), and A4
(-24.2% to -18.1%)
were observed in
patients with elevated
baseline A4.[5]
However, the Phase
2b CAHmelia-203
study in patients with
severe
hyperandrogenemia
did not meet its

primary endpoint.[4]

Table 4: Comparative Safety of Nevanimibe vs. CRF1
Receptor Antagonists in CAH
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Nevanimibe . .
Adverse Event . Crinecerfont Tildacerfont (Phase
. Hydrochloride
Profile (Phase 3) 2)
(Phase 1 & 2)

Gastrointestinal
disorders (76% in

L : _ Headache and upper
Most Common ACC trial, including Fatigue and

' respiratory tract
Adverse Events 44% diarrhea and headache.[3]

35% vomiting; 30% in
CAH trial).[1][2]

infection.[5]

One patient
discontinued the
Phase 2 CAH trial due

to a serious adverse Few serious adverse
) - No treatment-related
Serious Adverse event (gastroenteritis).  events, none ]
serious adverse
Events [2] Drug-related assessed as related to
) o ) events reported.
adrenal insufficiency crinecerfont.[1]

was observed in two
patients in the ACC
trial.[1]

Experimental Protocols
Nevanimibe Hydrochloride Phase 1 in ACC
(NCT01898715)

Study Design: A multicenter, open-label, "3+3" dose-escalation Phase 1 trial.[1]

Participants: 63 adults with metastatic adrenocortical carcinoma who had progressed on
standard therapy.[1]

Intervention: Oral nevanimibe at doses ranging from 1.6 mg/kg/day to 158.5 mg/kg/day.[1]

Primary Outcome Measures: Safety and tolerability, determination of the maximum tolerated
dose (MTD).
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Secondary Outcome Measures: Pharmacokinetics and preliminary anti-tumor activity based
on Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, evaluated every 2
months.[1]

Nevanimibe Hydrochloride Phase 2 in CAH
(NCT02804178)

Study Design: A multicenter, single-blind, dose-titration study.[2]

Participants: 10 adults with classic CAH and baseline 17-OHP levels >4 times the upper limit
of normal (ULN).[2]

Intervention: Five sequential dose levels of nevanimibe (125, 250, 500, 750, and 1000 mg
twice daily), each administered for two weeks, followed by a two-week single-blind placebo
washout period.[2]

Primary Outcome Measure: Reduction of 17-OHP to <2x ULN.[2]

Secondary Outcome Measures: Changes in other adrenal steroids, including
androstenedione.

Crinecerfont Phase 3 in CAH (CAHtalyst - NCT04490915)

Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[5]

Participants: 182 adults with classic CAH due to 21-hydroxylase deficiency.[3]

Intervention: Crinecerfont or placebo administered orally twice daily for 24 weeks. The
glucocorticoid dose was kept stable for the first 4 weeks and then reduced and optimized
over the next 20 weeks.[3]

Primary Outcome Measure: Percent change in the daily glucocorticoid dose from baseline to
week 24, with maintenance of androstenedione control.[3]

Secondary Outcome Measures: Proportion of patients achieving a physiologic glucocorticoid
dose with androstenedione control; change in androstenedione levels at week 4.[3]
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Mechanism of Action and Signaling Pathways

Nevanimibe hydrochloride is a selective inhibitor of Sterol O-Acyltransferase 1 (SOAT1), an
enzyme that catalyzes the esterification of intracellular free cholesterol into cholesteryl esters
for storage in lipid droplets. In the adrenal cortex, these stored cholesteryl esters serve as a

readily available substrate for steroidogenesis.

Extracellular Space

LDL
(Low-Density Lipoprotein)

Click to download full resolution via product page

Figure 1: Mechanism of Action of Nevanimibe in Adrenal Steroidogenesis

By inhibiting SOAT1, nevanimibe was intended to deplete the adrenal glands of the stored
cholesterol necessary for steroid hormone production, thereby reducing the synthesis of

cortisol and androgens.
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Figure 2: Experimental Workflow for the Nevanimibe Phase 2 CAH Trial
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Rationale for Discontinuation of Nevanimibe
Development

The clinical data suggest several key reasons for the discontinuation of nevanimibe's
development:

o Limited Efficacy in Adrenocortical Carcinoma: In the Phase 1 trial for ACC, nevanimibe did
not demonstrate objective tumor responses.[1] While some patients experienced disease
stabilization, the primary goal of inducing apoptosis in cancer cells could not be achieved.
This was attributed to the inability to reach the necessary drug exposure levels with the oral
formulation due to the high pill burden and associated gastrointestinal side effects at higher
doses.[1] A maximum feasible dose was established, which was below the predicted
therapeutic window for a significant anti-tumor effect.[1]

e Modest and Inconsistent Efficacy in Congenital Adrenal Hyperplasia: The Phase 2 study in

CAH, although small, showed that only a minority of patients (20%) met the primary endpoint
of 17-OHP reduction.[2] While other patients did show some decrease in 17-OHP, the failure
to consistently and robustly lower this key biomarker, along with a lack of significant effect on
androstenedione, likely raised concerns about the drug's potential as a viable long-term
treatment.[2] The subsequent termination of a larger Phase 2b study underscored these
concerns.

Emergence of More Promising Alternatives: The clinical landscape for CAH has evolved with
the development of CRF1 receptor antagonists like crinecerfont and tildacerfont. The Phase
3 data for crinecerfont, in particular, has shown a statistically significant and clinically
meaningful reduction in the required glucocorticoid dose while maintaining androgen control,
addressing a major unmet need in CAH management.[3] The safety profile of these
alternatives also appears favorable, with different and potentially more manageable side
effects compared to the gastrointestinal issues observed with high-dose nevanimibe.[1][3][5]

In conclusion, the development of nevanimibe hydrochloride was likely halted due to a
combination of insufficient efficacy at tolerable doses for ACC and a less compelling clinical
profile in CAH compared to emerging competitors. For researchers, the story of nevanimibe
highlights the critical importance of achieving a therapeutic window where efficacy outweighs
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toxicity, and the dynamic nature of drug development where the emergence of more effective or
safer alternatives can render a once-promising candidate obsolete.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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